molecular formula C9H14O6 B072443 Hexane-1,3,6-tricarboxylic acid CAS No. 1572-40-3

Hexane-1,3,6-tricarboxylic acid

Cat. No.: B072443
CAS No.: 1572-40-3
M. Wt: 218.2 g/mol
InChI Key: YSARBTHSZMNCIB-UHFFFAOYSA-N
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Description

Hexane-1,3,6-tricarboxylic acid is an organic compound with the molecular formula C₉H₁₄O₆. It is characterized by the presence of three carboxyl groups (-COOH) attached to a hexane backbone. This compound is also known by other names such as 1,3,6-Hexanetricarboxylic acid and 4-Carboxyoctanedioic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane-1,3,6-tricarboxylic acid can be synthesized through various methods. One common approach involves the preparation of 1,3,6-hexanetricarbonitrile, which is then hydrolyzed to yield the desired tricarboxylic acid. The preparation of 1,3,6-hexanetricarbonitrile typically involves the reaction of adiponitrile with potassium hydroxide (KOH) and tetrabutylammonium hydrogen sulfate in toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield, purity, and safety. The use of readily available raw materials and simple reaction conditions makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Hexane-1,3,6-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Hexane-1,3,6-tricarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of hexane-1,3,6-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can affect metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Hexane-1,3,6-tricarboxylic acid is similar to other tricarboxylic acids such as:

    Tricarballylic acid:

    Trimesic acid:

Uniqueness

This compound is unique due to its specific structure, which allows for distinct chemical reactivity and interactions compared to other tricarboxylic acids. Its hexane backbone provides different spatial arrangements and steric effects, influencing its behavior in chemical and biological systems .

Properties

IUPAC Name

hexane-1,3,6-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c10-7(11)3-1-2-6(9(14)15)4-5-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSARBTHSZMNCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC(=O)O)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564148
Record name Hexane-1,3,6-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572-40-3
Record name Hexane-1,3,6-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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